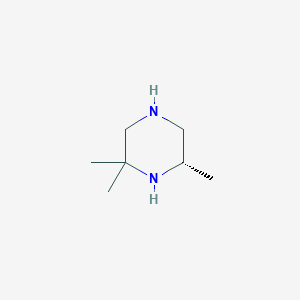

(6S)-2,2,6-trimethylpiperazine

Vue d'ensemble

Description

(6S)-2,2,6-Trimethylpiperazine is a chiral piperazine derivative characterized by a six-membered ring with three methyl substituents at the 2, 2, and 6 positions. Its stereochemistry at the 6th position (S-configuration) and symmetric substitution at the 2nd position distinguish it from other methylated piperazines. This compound is synthesized via enantiospecific triflate alkylation, achieving enantiopurity (>98% ee) and high yield . Key physicochemical properties include moderate lipophilicity (logP ~1.5–2.0) and molar volume (~150–160 cm³/mol), which balance solubility and membrane permeability, making it relevant in pharmaceutical and chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2,2,6-trimethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperazine or its derivatives.

Methylation: The piperazine is subjected to methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium carbonate.

Chiral Resolution: To obtain the (6S)-enantiomer, chiral resolution techniques are employed. This can involve the use of chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes followed by chiral resolution. The use of continuous flow reactors and advanced separation techniques like chromatography can enhance the efficiency and yield of the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (6S)-2,2,6-trimethylpiperazine can undergo oxidation reactions to form N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert N-oxides back to the parent piperazine compound. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions where one of the methyl groups is replaced by another substituent. This can be achieved using reagents like alkyl halides under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, strong bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Parent piperazine compound.

Substitution: Various substituted piperazine derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry:

Catalysis: (6S)-2,2,6-trimethylpiperazine can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis where chiral catalysts are required.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and functions.

Medicine:

Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

Polymer Production: It can be used as a monomer or co-monomer in the production of specialty polymers with unique properties.

Mécanisme D'action

The mechanism by which (6S)-2,2,6-trimethylpiperazine exerts its effects depends on its specific application:

Enzyme Inhibition: The compound binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity.

Catalysis: As a chiral ligand, it coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reaction products.

Comparaison Avec Des Composés Similaires

Structural Analogues

The activity and properties of methylated piperazines are highly sensitive to substitution patterns. Below is a comparative analysis of (6S)-2,2,6-trimethylpiperazine and its analogues:

Impact of Methyl Substitution

- Symmetry vs. Asymmetry : Symmetric substitution (e.g., compound 4 ) enhances bioactivity by improving membrane interaction, while asymmetric derivatives (e.g., compound 5 ) show reduced efficacy due to steric hindrance .

- Lipophilicity and Solubility : Increasing methyl groups elevates logP (e.g., compound 5 : logP 2.5) but reduces aqueous solubility, limiting therapeutic utility .

- Stereochemical Influence : The (6S)-configuration in This compound ensures enantioselective interactions, critical for chiral drug synthesis .

Pharmacological and Industrial Relevance

- This compound is a precursor in synthesizing enantiopure pharmaceuticals, leveraging its stereochemical integrity .

- 2,3,5-Trimethylpiperazine contributes to flavor profiles in fermented products, highlighting the role of microbial metabolism .

- H7 exemplifies how bulky piperazine derivatives can target specific enzymes, though their complexity limits broad applications .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Compound 4 | Compound 5 |

|---|---|---|---|

| logP | 1.8 | 1.2 | 2.5 |

| Molar Volume (cm³/mol) | 155 | 140 | 170 |

| Water Solubility (mg/mL) | 12.5 | 25.0 | 3.2 |

| Synthesis Yield | 83% | 75% | 65% |

Data derived from skin permeation and synthesis studies .

Activité Biologique

(6S)-2,2,6-trimethylpiperazine is a piperazine derivative that has garnered interest due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including effects on the central nervous system and antimicrobial activity. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a six-membered piperazine ring with three methyl groups attached at positions 2 and 6. Its molecular formula is , and it is characterized by its chiral center at the sixth position.

Pharmacokinetics

Piperazine derivatives typically exhibit moderate bioavailability and can be metabolized via hepatic pathways. The pharmacokinetic profile of this compound is likely influenced by its lipophilicity due to the presence of multiple methyl groups. This may enhance its ability to cross the blood-brain barrier.

Antidepressant Effects

Piperazine compounds have been extensively studied for their antidepressant properties. Although direct studies on this compound are scarce, similar compounds demonstrate significant antidepressant effects through modulation of serotonin and norepinephrine levels in the brain.

Antimicrobial Activity

Research indicates that some piperazine derivatives possess antimicrobial properties. For instance:

- In Vitro Studies : Compounds structurally related to this compound have shown efficacy against various bacterial strains.

- Mechanism : The antimicrobial action is often attributed to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Antidepressant Activity : A study investigating the effects of piperazine derivatives found that certain modifications led to enhanced serotonin receptor binding and increased antidepressant-like behavior in animal models. While this compound was not specifically tested, its structural similarities suggest potential efficacy.

-

Antimicrobial Efficacy : Another study evaluated various piperazine derivatives against clinical isolates of bacteria. Results indicated that certain compounds exhibited significant antibacterial activity, supporting the hypothesis that this compound may also possess similar properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound Tested E. coli 32 µg/mL Compound B S. aureus 16 µg/mL Compound C

Q & A

Basic Research Questions

Q. What are the most reliable asymmetric synthesis strategies for producing enantiopure (6S)-2,2,6-trimethylpiperazine, and how can stereochemical purity be verified?

The asymmetric synthesis of this compound employs two key methodologies:

- Mitsunobu Cyclization : Used for monomethyl derivatives, enabling stereochemical control via chiral alcohols .

- Triflate Alkylation : A highly stereoselective reaction starting from methyl (S)-lactate, yielding enantiopure this compound (>98% ee) via enantiospecific alkylation of a triflate intermediate . Verification of Purity : Enantiomeric excess (ee) is confirmed using gas-liquid chromatography (GLC) after derivatization with Mosher’s amide. Optical rotation ([α]^25^D) and spectral data (NMR, IR) are cross-validated for structural integrity .

Q. How can researchers resolve discrepancies in synthetic yields when scaling up this compound production?

Yield inconsistencies often arise from:

- Reaction Temperature Control : Triflate alkylation requires strict temperature regulation (e.g., 0°C for triflic anhydride activation) to avoid side reactions .

- Purification Techniques : Column chromatography or recrystallization (e.g., using methanol) improves purity but may reduce yields. Optimizing solvent systems (e.g., dichloromethane for intermediates) balances yield and purity .

- Catalyst Efficiency : Palladium/C hydrogenolysis (used in dipeptide deprotection) must maintain 3 atm pressure to prevent incomplete reactions .

Advanced Research Questions

Q. What stereochemical factors influence the pharmacological activity of this compound derivatives, and how can these be exploited in drug design?

The (6S) configuration enhances binding specificity in chiral environments, such as enzyme active sites. For example:

- Piperazine-2,5-dione Derivatives : The (6S)-3,3,6-trimethyl variant exhibits distinct physicochemical properties (lipophilicity, polar surface area) affecting membrane permeability, critical for drug delivery optimization .

- Diastereomer Separation : Mixed anhydride coupling (e.g., ethyl chloroformate with N-ethylpiperidine) minimizes racemization, preserving stereochemical integrity during peptide bond formation .

Q. How can computational modeling guide the optimization of reaction conditions for this compound synthesis?

- DFT Calculations : Predict transition-state energies for triflate alkylation, identifying steric hindrance from the 2,6-dimethyl groups as a key selectivity driver .

- Solvent Effect Simulations : Molecular dynamics models optimize solvent polarity (e.g., toluene for cyclization) to enhance reaction rates and reduce byproducts .

- Chiral Pool Strategy : Leverage chiral starting materials (e.g., methyl (S)-lactate) to bypass costly resolution steps, as demonstrated in enantiopure synthesis (>98% ee) .

Q. Methodological Challenges

Q. What analytical strategies are recommended to distinguish this compound from its diastereomers in complex mixtures?

- Chiral Derivatization : Use (R)-Mosher’s acid chloride to form diastereomeric amides, separable via HPLC or GLC .

- 2D-NMR Spectroscopy : NOESY correlations differentiate axial vs. equatorial methyl groups, confirming the 6S configuration .

- X-ray Crystallography : Resolve absolute configuration when single crystals are obtainable (e.g., dihydrochloride salts) .

Q. How can researchers address contradictions in stereochemical outcomes between Mitsunobu and alkylation-based syntheses?

- Mechanistic Analysis : Mitsunobu reactions invert stereochemistry (via SN2), while triflate alkylation retains configuration (SN1-like). Use chiral HPLC to track stereochemical fidelity at each step .

- Byproduct Profiling : LC-MS identifies competing pathways (e.g., elimination during triflate formation) requiring additive optimization (e.g., 2,6-lutidine as a proton scavenger) .

Propriétés

IUPAC Name |

(6S)-2,2,6-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(2,3)9-6/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPNPEQMWQTSAR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.